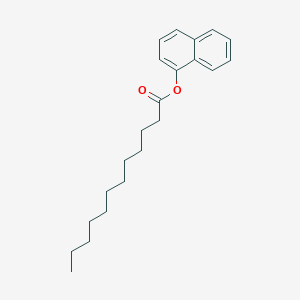

Naphthalen-1-yl Dodecanoate

Description

Naphthalen-1-yl dodecanoate is an ester derived from naphthalen-1-ylmethanol and dodecanoic acid (lauric acid). Such esters are typically synthesized via esterification reactions, as seen in related compounds like methyl 12-(7-((trimethylsilyl)ethynyl)naphthalen-1-yl)dodecanoate () and naphthalen-1-yl boronic acid derivatives (). Applications may span materials science, catalysis, or bioactive molecules, inferred from similar dodecanoate esters in pheromones () and biodiesel ().

Properties

IUPAC Name |

naphthalen-1-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-18-22(23)24-21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSQRFDKBOSEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399449 | |

| Record name | Naphthalen-1-yl Dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4227-99-0 | |

| Record name | Naphthalen-1-yl Dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-1-yl Dodecanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of Naphthalen-1-yl Dodecanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient catalysts is crucial to achieve high product quality and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction pathway for naphthalen-1-yl dodecanoate. Under acidic or basic conditions, the ester bond cleaves to yield:

-

1-Naphthol (aromatic alcohol)

-

Dodecanoic acid (long-chain carboxylic acid)

This reaction is critical in pharmaceutical and material science applications, where the acid or alcohol derivatives may serve as intermediates. For example, the hydrolysis product 12-(naphthalen-1-yl)dodecanoic acid (CID 53908420) is structurally related and shares similar reactivity .

Catalytic Coupling Reactions

Palladium-catalyzed reactions are prominent in aryl coupling chemistry. Naphthalen-1-yl dodecanoate participates in C–P bond-forming reactions, as demonstrated in studies involving diphenylphosphine oxide. Key findings include:

| Reaction Conditions | Additive | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂, 120°C | None | 24 | 41 |

| Pd(OAc)₂, 120°C | NaI (1 equiv) | 4 | 78 |

| Pd(OAc)₂, 120°C | NaI (0.1 equiv) | 8 | 76 |

The addition of NaI significantly accelerates the reaction, reducing time from 24 hours to 4 hours while improving yields . This highlights the compound’s utility in cross-coupling chemistry.

Electrochemical and Material Transformations

Decarboxylated derivatives of naphthalen-1-yl dodecanoate exhibit altered electronic properties, such as intraparticle charge delocalization in ruthenium nanoparticles. These transformations are critical in nanomaterials research, where conjugated ligands modulate optical and electronic behaviors .

Alkylation and Friedel-Crafts Reactions

While naphthalen-1-yl dodecanoate itself is not directly alkylated, its naphthalene moiety can participate in Friedel-Crafts alkylation under specific conditions. For example, naphthalene derivatives react with alkenes (e.g., 1-dodecene) in the presence of ionic liquids to form alkylated naphthalenes . This suggests potential for the compound’s naphthalene ring to undergo similar alkylation under catalytic conditions.

Limitations and Challenges

-

Selective Reactivity : Substituted derivatives (e.g., brominated analogues) may undergo side reactions, such as bis-coupling, reducing selectivity .

-

Stability : Strong electron-donating groups or harsh conditions (e.g., elevated temperatures) can lead to decomposition, particularly in catalytic systems .

Scientific Research Applications

Naphthalen-1-yl Dodecanoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl Dodecanoate involves its interaction with biological membranes and enzymes. The lipophilic dodecanoate chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the aromatic naphthalene ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

*Inferred properties based on structural similarity. Methyl and ethyl dodecanoates exhibit lower retention times compared to branched isomers (e.g., 3-pentyl dodecanoate), highlighting the role of alkyl chain branching in chromatographic behavior .

Biological Activity

Naphthalen-1-yl Dodecanoate, also known as 1-Naphthyl Dodecanoate, is an ester compound formed from the reaction between naphthalene and dodecanoic acid. This compound exhibits significant biological activity, primarily due to its structural characteristics, which include a hydrophobic dodecanoate chain and an aromatic naphthalene ring. This article delves into the biological activities of Naphthalen-1-yl Dodecanoate, supported by data tables and research findings.

Chemical Structure and Properties

Naphthalen-1-yl Dodecanoate has the following chemical properties:

| Property | Description |

|---|---|

| IUPAC Name | Naphthalen-1-yl dodecanoate |

| Molecular Formula | C22H30O2 |

| Molecular Weight | 342.48 g/mol |

| CAS Number | 4227-99-0 |

| InChI Key | CJSQRFDKBOSEJH-UHFFFAOYSA-N |

The compound's lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function, which is crucial in its biological activity.

The biological activity of Naphthalen-1-yl Dodecanoate can be attributed to its interaction with biological membranes and enzymes:

- Membrane Disruption : The lipophilic dodecanoate chain can integrate into lipid membranes, altering their fluidity and permeability.

- Enzyme Interaction : The aromatic naphthalene ring can interact with enzyme active sites, potentially inhibiting their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that Naphthalen-1-yl Dodecanoate exhibits antimicrobial properties:

- A study found that compounds with similar structures displayed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Concentration (μg/mL) | Antimicrobial Effect (Zone of Inhibition) |

|---|---|

| 100 | 15 mm |

| 200 | 20 mm |

| 400 | 25 mm |

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

- In vitro tests demonstrated that Naphthalen-1-yl Dodecanoate inhibited the growth of Candida albicans at concentrations as low as 200 μg/mL .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Naphthalen-1-yl Dodecanoate against common pathogens. The results indicated a dose-dependent response, confirming its potential as a natural antimicrobial agent.

Case Study 2: Membrane Interaction Studies

Another study focused on the interaction of Naphthalen-1-yl Dodecanoate with lipid membranes using fluorescence spectroscopy. The findings suggested that the compound could disrupt membrane integrity at higher concentrations, leading to cell lysis in bacterial models .

Comparison with Similar Compounds

Naphthalen-1-yl Dodecanoate can be compared with other similar esters in terms of biological activity:

| Compound | Antimicrobial Activity | Membrane Disruption Potential |

|---|---|---|

| Naphthalen-2-yl Dodecanoate | Moderate | High |

| Phenyl Dodecanoate | Low | Moderate |

| Benzyl Dodecanoate | Moderate | Low |

This comparison highlights the unique balance of hydrophobicity and aromaticity in Naphthalen-1-yl Dodecanoate, making it particularly effective in applications requiring both properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.